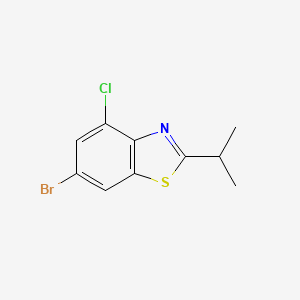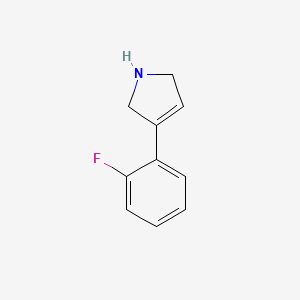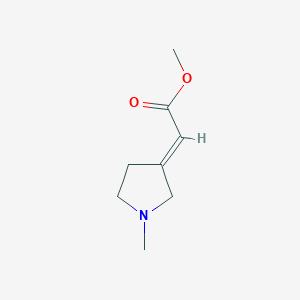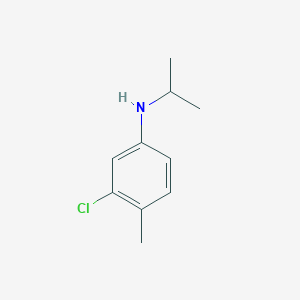
6-Bromo-4-chloro-2-(propan-2-YL)-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-chloro-2-(propan-2-yl)-1,3-benzothiazole is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of bromine, chlorine, and an isopropyl group attached to the benzothiazole core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloro-2-(propan-2-yl)-1,3-benzothiazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminothiophenol, bromine, and isopropyl chloride.
Bromination: The first step involves the bromination of 2-aminothiophenol to introduce the bromine atom at the 6th position.
Chlorination: The next step is the chlorination of the brominated intermediate to introduce the chlorine atom at the 4th position.
Isopropylation: Finally, the isopropyl group is introduced at the 2nd position through a reaction with isopropyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-chloro-2-(propan-2-yl)-1,3-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and chlorine atoms.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.
Coupling Reactions: The compound can be involved in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents such as hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminated benzothiazole derivative.
Scientific Research Applications
6-Bromo-4-chloro-2-(propan-2-yl)-1,3-benzothiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloro-2-(propan-2-yl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2,4-dichloroquinoline: Similar in structure but with a quinoline core instead of a benzothiazole core.
6-Bromo-4-chloro-2-(propan-2-yl)quinoline: Similar structure but with a quinoline core.
Uniqueness
6-Bromo-4-chloro-2-(propan-2-yl)-1,3-benzothiazole is unique due to its specific combination of bromine, chlorine, and isopropyl groups attached to the benzothiazole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C10H9BrClNS |
|---|---|
Molecular Weight |
290.61 g/mol |
IUPAC Name |
6-bromo-4-chloro-2-propan-2-yl-1,3-benzothiazole |
InChI |
InChI=1S/C10H9BrClNS/c1-5(2)10-13-9-7(12)3-6(11)4-8(9)14-10/h3-5H,1-2H3 |
InChI Key |
JTTWOBVWBKRFFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(S1)C=C(C=C2Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[(2-Nitrophenyl)methyl]amino}propan-1-ol](/img/structure/B13275578.png)
![2-Cyclopropyl-6-methylimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13275590.png)
![1-[Amino(thiophen-3-YL)methyl]cyclobutan-1-OL](/img/structure/B13275599.png)
![1-[3-(Thiophen-2-YL)-1,2,4-oxadiazol-5-YL]cyclohexan-1-amine](/img/structure/B13275600.png)



![6-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13275615.png)

![1-[(2,6-Dimethylheptan-4-yl)amino]-2-methylpropan-2-ol](/img/structure/B13275626.png)

![4-{[(2-Bromo-4-methylphenyl)methyl]amino}butan-2-ol](/img/structure/B13275645.png)
